molecular formula C23H29NO7S B4296281 2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B4296281
M. Wt: 463.5 g/mol
InChI Key: APPHGNONHAFLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-{[(3,4-diethoxyphenyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves the condensation of 3,4-diethoxyphenylacetic acid with diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve a scalable one-pot synthesis method, which includes the sequential reactions of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile . This method is advantageous due to its efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[(3,4-diethoxyphenyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 5-{[(3,4-diethoxyphenyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-{[(3,4-diethoxyphenyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

diethyl 5-[[2-(3,4-diethoxyphenyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7S/c1-6-28-16-11-10-15(12-17(16)29-7-2)13-18(25)24-21-19(22(26)30-8-3)14(5)20(32-21)23(27)31-9-4/h10-12H,6-9,13H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPHGNONHAFLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2,4-DIETHYL 5-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.